molecular formula C8H5F3N2 B1454439 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1000564-90-8

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No. B1454439
CAS RN: 1000564-90-8
M. Wt: 186.13 g/mol
InChI Key: GGFKLGNJHDHBMS-UHFFFAOYSA-N
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Description

“2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.13 . This compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of “this compound” can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A specific synthesis method involves using 2-bromine-6-trifluoromethyl pyridine as raw materials, and a target product is obtained through five steps of the cyano nucleophilic substitution reaction, the hydrolysis reaction, the reduction reaction, the sulphonate formation reaction, the cyano nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group attached to the 6-position and an acetonitrile group attached to the 2-position .


Chemical Reactions Analysis

“2-(6-(Trifluoromethyl)pyridin-2-yl)acetic Acid” is used in the preparation of Oxadiazole derivatives as microbicides . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 186.13 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including compounds like 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile, play a critical role in coordination chemistry. The chemistry and properties of pyridine derivatives and their complexes have been extensively reviewed, highlighting their preparation procedures, protonated/deprotonated forms, and complex compounds. These derivatives are known for their spectroscopic properties, structures, magnetic properties, and biological as well as electrochemical activity, suggesting a broad scope for scientific research applications (Boča, Jameson, & Linert, 2011).

Analytical Chemistry Applications

In analytical chemistry, specifically in the context of reversed-phase high-performance liquid chromatography (RP-HPLC), understanding the effects of organic solvent composition on the pH of buffered mobile phases and the pKa of analytes is crucial. Research has shown that variations in organic modifier content (e.g., acetonitrile or methanol) can significantly affect analyte pKa and buffer pH. A model to predict the pH of mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures has been described, aiding in the prediction of analyte ionization and chromatographic retention (Subirats, Rosés, & Bosch, 2007).

Environmental Safety and PFAS Alternatives

The search for new compounds to replace per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity highlights the importance of exploring alternatives, including fluorinated compounds. Recent investigations into alternative PFAS compounds have summarized their sources, fates, environmental effects, concentrations in various media, and potential toxicities. This research underscores the need for further studies to assess the long-term viability and environmental impact of these alternatives, which may include fluorinated pyridine derivatives (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental biodegradability of polyfluoroalkyl chemicals, including those containing perfluoroalkyl moieties, has been reviewed, focusing on laboratory investigations of important precursors and their microbial degradation pathways. This research provides insight into the quantitative and qualitative relationships between precursors and perfluoroalkyl acids, highlighting knowledge gaps and future directions for biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives, including “this compound”, is expected to increase in the future.

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFKLGNJHDHBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734548
Record name [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000564-90-8
Record name [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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